2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 232.03 g/mol. This compound features a unique pyrrolo-pyrimidine structure characterized by the presence of two chlorine atoms and a carboxylic acid functional group, which contribute to its reactivity and potential biological activity .
The synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves several steps:
The synthesis often utilizes reagents such as bases (e.g., potassium carbonate) and solvents (e.g., dimethylformamide) under controlled temperature conditions to optimize yield and minimize by-products. Each reaction step requires careful monitoring to ensure the desired product is obtained with high purity.
Key structural data includes:
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions:
Common reagents for these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. These reactions can lead to a variety of substituted derivatives with potential biological activities.
The mechanism of action for 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific biological targets such as enzymes or receptors. The chlorine atoms and the carboxylic acid group are crucial for binding to these targets, which may result in inhibition or modulation of their activity. This interaction is essential for its potential pharmacological effects against diseases like cancer.
Relevant data indicates that the compound's unique structural features contribute significantly to its chemical reactivity and potential applications in medicinal chemistry .
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid serves multiple roles in scientific research:
The compound's diverse applications highlight its significance in ongoing research within pharmaceutical sciences and materials engineering.
The synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS 1781241-35-7) employs a convergent strategy beginning with 6-methyluracil. The canonical route involves three critical stages: nitration, cyclization, and halogenation/carboxylation [9]. Initial nitration at the C5 position uses concentrated sulfuric/nitric acid at 0°C to yield 5-nitro-6-methyluracil. Subsequent cyclization via the Batcho-Leimgruber reaction forms the pyrrolopyrimidine core through dimethylformamide dimethyl acetal-mediated enamine formation, followed by nitro group reduction and spontaneous ring closure under basic conditions [9]. Final functionalization involves regioselective chlorination at C2/C4 using phosphorus oxychloride (PCl₅) and carboxylation at C6 via directed metalation-CO₂ quenching.
Table 1: Comparative Analysis of Synthetic Methods
Synthetic Stage | Reagents/Conditions | Yield (%) | Key Challenge |
---|---|---|---|
Nitration | H₂SO₄/HNO₃, 0°C | 85 | Regiocontrol |
Cyclization | DMF-DMA, 100°C; Zn/AcOH | 70 | Over-reduction side products |
Chlorination | PCl₅/POCI₃, reflux | 65 | Purity maintenance |
Carboxylation | n-BuLi/CO₂, THF, -78°C | 55 | Moisture sensitivity |
Alternative pathways include direct carboxylation of pre-formed 2,4-dichloropyrrolopyrimidine intermediates, though yields decrease due to competing polychlorination [6] [8].
Retrosynthetic deconstruction identifies 6-methyluracil as the optimal starting material due to commercial availability and functional group compatibility. Strategic bond disconnections reveal two viable pathways: Path A prioritizes early carboxylation, disconnecting the C6-carboxylic acid to 6-hydroxymethyl pyrrolopyrimidine via oxidation. Path B delays carboxylation until after scaffold assembly, disconnecting the carboxylic acid to a C6-lithiated intermediate [10]. Path B dominates literature due to superior regiocontrol during halogenation.
Atom economy calculations reveal inefficiencies in late-stage carboxylation (theoretical atom economy = 68%), primarily due to stoichiometric organolithium use. Green chemistry principles motivate in situ carboxylation alternatives using catalytic CO₂ under ball-milling conditions, improving atom economy to >90% [4] [10]. Solvent selection significantly impacts sustainability; replacing THF with cyclopentyl methyl ether (CPME) reduces E-factors by 40% while maintaining yield stability [10].
Table 2: Retrosynthetic Bond Disconnection Strategies
Disconnection Site | Synthon Pair | Advantage | Green Chemistry Metric |
---|---|---|---|
C6-COOH bond | • CO₂ • C6-Li | Late-stage flexibility | Atom economy: 68% |
C2/C4-Cl bonds | • Cl₂/POCl₃ • Unfunctionalized core | Scalability | PMI: 12.3 kg/kg |
Pyrrole C-N bond | • Diaminopyridine • Acetylene | Convergent synthesis | E-factor: 32 |
The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid scaffold offers three sites for diversification: C2-Cl, C4-Cl, and N5-H. Electronic and steric profiles dictate reactivity: C4-Cl exhibits higher electrophilicity due to flanking nitrogen atoms, enabling selective substitution with amines/nucleophiles at 0–25°C. C2-Cl requires harsher conditions (80–100°C) but permits sequential displacement [6] [9]. The carboxylic acid at C6 enables amide coupling or reduction without affecting chlorines.
N5-alkylation represents a critical strategy for prodrug development. Deprotonation with NaH followed by alkyl halides (e.g., benzylchloromethyl ether) yields N5-alkylated derivatives showing 4-fold lower toxicity (MTD = 40 mg/kg) while maintaining anticancer activity (EC₅₀ = 0.83–7.3 μM) [9]. Halogen scrambling is minimized using phase-transfer catalysts (Aliquat 336) in biphasic systems, achieving >98% C7-bromination selectivity with NBS [9].
Table 3: Regioselective Modification Sites and Conditions
Site | Reagent | Conditions | Selectivity | Application |
---|---|---|---|---|
C4-Cl | Primary amines | Et₃N, DCM, 0°C | >95:5 (C4:C2) | Kinase inhibitor precursors |
C2-Cl | Secondary amines | DIPEA, DMSO, 80°C | 80:20 (C2:C4) | Antibacterial agents |
N5-H | NaH/alkyl halides | THF, 0°C → RT | Exclusive | Prodrug development |
C6-COOH | EDC/HOBt, amines | DMF, 25°C | Quantitative | Amide libraries for screening |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7